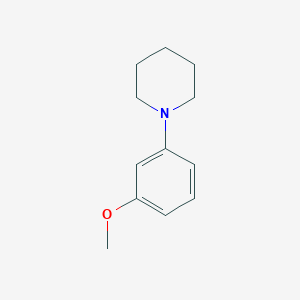

1-(3-Methoxyphenyl)piperidine

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGYOLIWTUXMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345595 | |

| Record name | 1-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32040-06-5 | |

| Record name | 1-(3-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

One of the prominent methods to synthesize arylpiperidines, including 1-(3-methoxyphenyl)piperidine, involves palladium-catalyzed cross-coupling reactions. These methods typically use aryl halides and piperidine or its derivatives as substrates.

General Procedure:

An aryl halide such as 3-bromoanisole (3-methoxybromobenzene) is reacted with piperidine in the presence of a palladium catalyst under heating conditions. The catalyst facilitates the formation of the C-N bond between the aromatic ring and the piperidine nitrogen.Catalysts and Conditions:

Catalysts such as palladium on carbon or palladium complexes are used, often with bases like sodium tert-butoxide in solvents such as o-xylene. The reaction temperature is typically around 120 °C, with inert atmosphere (nitrogen) to prevent catalyst deactivation.Yields and Selectivity:

Such reactions afford high yields (up to 96% mole yield reported for related piperazine analogs) and good selectivity, demonstrating broad substrate scope and functional group tolerance.

| Parameter | Details |

|---|---|

| Aryl halide | 3-Bromoanisole (3-methoxybromobenzene) |

| Piperidine equivalent | Typically 6:1 mole ratio (piperidine:aryl halide) |

| Catalyst | Palladium complex (0.5% mole Pd) |

| Base | Sodium tert-butoxide |

| Solvent | o-Xylene |

| Temperature | 120 °C |

| Reaction time | ~3 hours |

| Atmosphere | Nitrogen |

| Yield | Up to 96% (for related piperazine) |

Grignard Reagent Route via Carbonitrile Intermediates

Another synthetic strategy involves Grignard reagents derived from 3-methoxyphenyl bromide reacting with piperidine-containing nitriles.

-

- Preparation of the Grignard reagent by reacting 3-bromoanisole with magnesium in dry ether.

- Addition of this Grignard reagent to a piperidinyl carbonitrile compound under reflux conditions in tetrahydrofuran (THF).

- Work-up involving quenching with ammonium chloride solution, extraction, and purification by column chromatography.

Yields and Challenges:

The reaction is often slow and incomplete, requiring an excess of Grignard reagent to drive completion. Yields around 42% have been reported for derivatives closely related to this compound.

| Step | Description |

|---|---|

| Grignard reagent formation | 3-Bromoanisole + Mg in dry ether |

| Reaction solvent | Dry THF |

| Reaction temperature | Reflux at 65-67 °C |

| Reaction time | 5 hours reflux + overnight at room temp |

| Work-up | Quench with ice-NH4Cl, extraction, drying |

| Yield | ~42% |

Hydrogenation and Reduction Techniques

Palladium- or rhodium-catalyzed hydrogenation of pyridine or dihydropyridine precursors bearing the 3-methoxyphenyl substituent can be used to obtain the saturated piperidine ring.

-

- One-pot hydrogenation can combine multiple steps: removal of metalation groups, dehydroxylation, and pyridine reduction.

- Use of triethylamine instead of hydrochloric acid can preserve hydroxyl groups and improve yields.

- Rhodium catalysts are effective for substrates with fluorinated groups and operate under milder conditions with shorter reaction times.

Yields and Selectivity:

Hydrogenation methods yield piperidine derivatives with high selectivity and good yields (often above 70%), providing access to various substituted piperidines including 3-substituted analogs relevant to this compound synthesis.

Enantioselective Reductive Heck and Derivatization

Recent advances include enantioselective synthesis of 3-substituted piperidines via reductive Heck reactions of pyridines with aryl boronic acids followed by hydrogenation and deprotection.

-

- Cross-coupling of pyridine derivatives with 3-methoxyphenyl boronic acid under palladium catalysis.

- Subsequent hydrogenation and carbamate deprotection steps yield enantioenriched 3-substituted piperidines.

Applications:

This method enables the synthesis of enantiomerically enriched this compound derivatives, which are valuable in pharmaceutical research.

| Step | Description |

|---|---|

| Cross-coupling | Pyridine + 3-methoxyphenyl boronic acid |

| Catalyst | Palladium complex |

| Hydrogenation | Pd/C or Wilkinson’s catalyst |

| Deprotection | Aqueous KOH in methanol |

| Yield | 70-80% over two steps |

| Enantiomeric excess (ee) | Up to 96% |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-catalyzed cross-coupling | 3-Bromoanisole, piperidine, Pd catalyst, NaOtBu, o-xylene, 120 °C | Up to 96 | High selectivity, broad substrate scope |

| Grignard reagent addition | 3-Bromoanisole Mg Grignard, piperidinyl carbonitrile, THF reflux | ~42 | Slow reaction, requires excess Grignard |

| Hydrogenation of pyridine precursors | Pd or Rh catalyst, H2 gas, triethylamine additive | 70-80 | One-pot functionalization, mild conditions |

| Enantioselective reductive Heck | Pyridine, 3-methoxyphenyl boronic acid, Pd catalyst, hydrogenation | 70-80 | Access to enantioenriched products |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that piperidine derivatives, including 1-(3-Methoxyphenyl)piperidine, show promise in cancer therapy. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of the methoxyphenyl group enhances the interaction with biological targets, potentially leading to improved therapeutic efficacy against cancers such as non-small cell lung cancer and breast cancer .

Neurological Disorders:

The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders. Research suggests that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in conditions like Alzheimer's disease and depression. Specifically, compounds featuring piperidine rings have been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients .

Drug Development

NMDA Receptor Antagonism:

this compound is structurally related to NMDA receptor antagonists such as phencyclidine (PCP). This relationship suggests potential applications in pain management and the treatment of mood disorders. NMDA antagonists are known for their analgesic properties and may provide therapeutic avenues for neuropathic pain .

Synthesis of Novel Compounds:

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to the development of new pharmacological agents with tailored activities against specific biological targets .

Research Applications

Biochemical Assays:

In laboratory settings, this compound is utilized in various biochemical assays to study enzyme interactions and cellular responses. Its ability to affect enzyme activity makes it a valuable tool for researchers investigating metabolic pathways and drug interactions .

High-Throughput Screening:

Due to its pharmacological relevance, this compound is often included in high-throughput screening assays aimed at identifying new drug candidates. Its presence can help in evaluating the biological activity of libraries of compounds against specific targets .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)piperidine involves its interaction with specific molecular targets. One of the primary targets is the N-methyl-D-aspartate (NMDA) receptor, where the compound acts as an antagonist. By blocking the NMDA receptor, it can modulate neurotransmission and produce effects such as altered mental states and potential therapeutic benefits for certain neurological conditions .

Comparison with Similar Compounds

Structural Analogues of 3-MeO-PCP

1-(4-Methoxyphenyl)piperidine (4-MeO-PCP)

- Structural Difference : Methoxy group at the 4-position of the phenyl ring instead of 3-position.

- Pharmacological Profile :

- Synthesis : Analogous to 3-MeO-PCP, using 4-methoxybenzaldehyde as a starting material .

3-Methoxyeticyclidine (3-MeO-PCE)

- Structural Difference : Ethylamine substituent on the cyclohexane ring instead of piperidine.

- Pharmacological Profile :

Phencyclidine (PCP)

- Structural Difference : Lacks the methoxy group on the phenyl ring.

- Pharmacological Profile :

Diphenidine Analogues

3-MeO-Diphenidine (3-MXP)

- Structural Difference : Replaces the cyclohexyl group with a phenethyl chain.

- Pharmacological Profile :

- Synthesis : Involves Weinreb amide intermediates and borohydride reduction .

4-MeO-Diphenidine (4-MXP)

- Structural Difference : Methoxy group at the 4-position of the phenyl ring.

- Pharmacological Profile :

Piperazine and Piperamide Derivatives

1-(3-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

- Structural Difference : Incorporates a piperazine ring linked to piperidine.

- Pharmacological Profile: Moderate 5-HT7 receptor affinity (Ki = 13 nM) but poor metabolic stability (26% parent compound recovery) . Limited NMDA activity, indicating structural specificity for serotonin receptors .

1-(3-Methoxyphenyl)piperamide Derivatives

- Structural Difference : Amide substitution on the piperidine nitrogen.

- Pharmacological Profile :

Key Data Tables

Table 1: NMDA Receptor Binding Affinities

| Compound | Ki (nM) | Selectivity (NMDA vs. Sigma) |

|---|---|---|

| 3-MeO-PCP | 25 | High |

| 4-MeO-PCP | 85 | Moderate |

| PCP | 150 | Low |

| 3-MeO-PCE | 12 | Low (high SERT affinity) |

Table 2: Metabolic Stability in Rat Hepatic Microsomes

| Compound | % Parent Compound Recovery |

|---|---|

| 3-MeO-PCP | 65% |

| 3-MeO-PCE | 45% |

| 3-MXP | 78% |

Biological Activity

1-(3-Methoxyphenyl)piperidine, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 3-methoxyphenyl group. This structure can influence its interaction with biological targets, including various receptors and enzymes.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

-

Receptor Interactions :

- The compound has been studied for its affinity towards various receptors, including histamine H3 and sigma-1 receptors. These interactions are crucial for understanding its pharmacological profile .

- Piperidine derivatives have shown significant activity as antagonists at these receptors, which are involved in pain modulation and neuroprotection.

-

Anticancer Properties :

- Similar compounds within the piperidine family have demonstrated anticancer effects through mechanisms such as apoptosis induction via the activation of specific signaling pathways (e.g., NF-κB, PI3K/Akt) that are also relevant to this compound .

- The ability to inhibit tumor progression and induce cell cycle arrest has been noted in related studies, suggesting potential applications in cancer therapy .

Case Studies and Experimental Data

Several studies have highlighted the biological activities associated with this compound:

- Study on Antinociceptive Activity : In vivo experiments indicated that derivatives of piperidine exhibit significant antinociceptive effects, suggesting potential for pain management applications .

- Antioxidant Potential : Research has shown that piperidine-containing compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound | Receptor Affinity | Anticancer Activity | Antinociceptive Effect |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Piperine | Moderate | High | Moderate |

| Other Piperidine Derivatives | Variable | Variable | Low to Moderate |

Q & A

Q. What synthetic methodologies are recommended for the regiospecific preparation of 1-(3-Methoxyphenyl)piperidine?

The regiospecific N-arylation of aliphatic amines, such as piperidine, with 3-methoxyphenyl precursors can be achieved under metal-free conditions. A validated protocol involves reacting piperidine with a pre-functionalized aryl salt (e.g., 3-methoxyphenyl diazonium salt) in toluene at room temperature for 4 hours, followed by column chromatography purification (pentane/EtOAc gradient). This method yields 46% of the target compound, confirmed via <sup>1</sup>H NMR and mass spectrometry .

Q. How is structural characterization of this compound performed to ensure purity and identity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and substituent positions (e.g., δ 3.80 ppm for methoxy protons in CDCl3) .

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection or diode array for purity assessment (>95%) .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., methoxy C-O stretch at ~1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What is the pharmacological significance of this compound as an NMDA receptor ligand?

The compound exhibits high affinity for the glutamate NMDA receptor, acting as a non-competitive antagonist. Competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]MK-801) reveal sub-micromolar Ki values. This activity underpins its psychoactive effects, such as dissociative anesthesia and potential neurotoxicity, observed in rodent models .

Q. How can researchers resolve contradictions in antioxidant vs. pro-oxidant effects of this compound derivatives?

Discrepancies arise from experimental models and dosage variations. For example:

- Antioxidant Activity : Demonstrated in pentylenetetrazole-induced kindling mice via reduced malondialdehyde (MDA) levels and increased glutathione (GSH) in hippocampal tissue at 10 mg/kg doses .

- Pro-Oxidant Effects : Observed at higher doses (>20 mg/kg) in similar models, attributed to metabolic byproducts. Mitigation strategies include dose-response profiling and parallel measurement of oxidative markers (e.g., catalase, superoxide dismutase) .

Q. What analytical strategies are recommended for detecting this compound in biological matrices?

A validated LC-MS/MS method includes:

- Extraction : Liquid-liquid extraction (LLE) with tert-butyl methyl ether from blood/urine.

- Chromatography : C18 column with gradient elution (0.1% formic acid in acetonitrile/water).

- Quantification : Limit of detection (LOD) of 0.16 mg/L in blood, with cross-validation via GC-MS for structural confirmation .

Q. How does the 3-methoxy substituent influence the pharmacokinetic profile compared to unsubstituted phenylpiperidines?

The methoxy group enhances lipophilicity (logP ≈ 3.2), increasing blood-brain barrier permeability. However, it also accelerates hepatic metabolism via cytochrome P450 (CYP2D6/3A4)-mediated O-demethylation, reducing plasma half-life in rodent studies. Comparative pharmacokinetic assays using radiolabeled analogs are recommended .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for assessing neurobehavioral effects in vivo?

- Kindling Models : Pentylenetetrazole (PTZ)-induced seizures in mice, with EEG monitoring and post-mortem hippocampal oxidative stress assays .

- Locomotor Activity Tests : Open-field assays to quantify hyperlocomotion or sedation at 5–30 mg/kg doses .

- Control Considerations : Co-administration of NMDA receptor agonists (e.g., D-serine) to reverse effects and confirm mechanism .

Q. How can researchers address variability in receptor binding data across studies?

Standardize assay conditions:

- Radioligand Choice : Use [<sup>3</sup>H]TCP instead of [<sup>3</sup>H]MK-801 for higher sensitivity to arylcyclohexylamines .

- Membrane Preparation : Cortical/hippocampal tissues from Sprague-Dawley rats, homogenized in Tris-HCl (pH 7.4) .

- Data Normalization : Express results as % displacement relative to reference antagonists (e.g., ketamine) .

Regulatory and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .

- Waste Disposal : Incinerate solvents/contaminated materials at >800°C to prevent environmental release .

- Emergency Response : Immediate rinsing with water for eye/skin contact and activated charcoal for accidental ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.